molecular formula C16H16N4O3S B14876962 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B14876962
M. Wt: 344.4 g/mol
InChI Key: VJAVBNDXGLBLDD-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide is a complex organic compound that combines several functional groups, including thiazole, oxadiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide typically involves multiple steps:

    Formation of 2,4-dimethylthiazole: This can be synthesized from thioacetamide and 3-chloro-2,4-pentanedione under acidic conditions.

    Synthesis of 1,3,4-oxadiazole: This involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the 2,4-dimethylthiazole and 1,3,4-oxadiazole intermediates with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic structure can influence the properties of materials, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity compared to its analogs.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

InChI

InChI=1S/C16H16N4O3S/c1-4-22-12-7-5-11(6-8-12)14(21)18-16-20-19-15(23-16)13-9(2)17-10(3)24-13/h5-8H,4H2,1-3H3,(H,18,20,21)

InChI Key

VJAVBNDXGLBLDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C

Origin of Product

United States

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